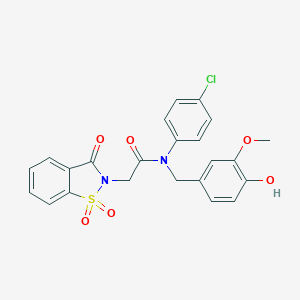
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MOPQ, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine. MOPQ belongs to the class of compounds known as quinazolines, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in DNA synthesis and replication. This leads to the disruption of cell division and ultimately the death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the growth of new blood vessels that tumors need to survive. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of specific cancers.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of more potent analogs that have improved selectivity and efficacy against specific types of cancer. Another area of research is the investigation of the use of this compound in combination with other chemotherapy drugs to enhance its effectiveness. Finally, there is a need for further studies to elucidate the mechanism of action and to identify potential biomarkers that can be used to predict response to this compound treatment.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 2-aminobenzamide with 2-methoxybenzoyl chloride in the presence of a base to form 2-(2-methoxyphenyl)quinazolin-4(3H)-one. This compound is then reacted with 3-bromo-1-propanol to yield this compound.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and cytomegalovirus (CMV).
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(17(22)20-15-9-5-6-10-16(15)24-2)21-11-19-14-8-4-3-7-13(14)18(21)23/h3-12H,1-2H3,(H,20,22) |
InChI Key |
WVWSRGQLJMVDBF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)
![ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278698.png)
